1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-cyclopentylpiperidine-4-carboxamide
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Overview
Description
1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-cyclopentylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the chlorophenyl group, and the coupling with the piperidine derivative. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.
Medicine: The compound could be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound shares the chlorophenyl and pyridine moieties but lacks the oxadiazole and piperidine components.
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: This compound contains a chlorophenyl group and a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-cyclopentylpiperidine-4-carboxamide is unique due to its combination of a chlorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine carboxamide moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C24H26ClN5O2 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H26ClN5O2/c25-18-6-3-5-17(15-18)21-28-24(32-29-21)20-9-4-12-26-22(20)30-13-10-16(11-14-30)23(31)27-19-7-1-2-8-19/h3-6,9,12,15-16,19H,1-2,7-8,10-11,13-14H2,(H,27,31) |
InChI Key |
LAIMKYHMRBTCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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